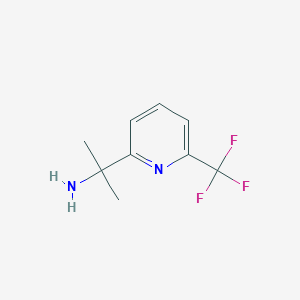

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine

Overview

Description

“2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine” is a chemical compound with the molecular formula C6H5F3N2 . It is also known as 6-(Trifluoromethyl)-2-pyridinamine . This compound is an important ingredient for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis

The chemical reactions involving this compound are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties are thought to bestow many of the observed properties in this class of compounds .Scientific Research Applications

Coordination Chemistry and Ligand Properties

Research has explored the chemistry and properties of compounds similar to 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine, highlighting their potential in forming complex compounds with significant spectroscopic, structural, magnetic, and biological activities. Studies on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine have shown these compounds' versatility in forming various protonated, deprotonated, and complex forms with metals, suggesting potential applications in coordination chemistry and material science (Boča, Jameson, & Linert, 2011).

Environmental Science and Sorbent Design

In environmental science, amine-functionalized sorbents, similar in function to the amine group in this compound, have been identified as effective for removing persistent pollutants like Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. The design of next-generation sorbents for PFAS removal has been significantly informed by understanding the interactions between amine groups and pollutants, providing a pathway for creating more efficient water treatment technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Analytical Chemistry Applications

Compounds containing the pyridinyl group, akin to this compound, have been extensively used in analytical chemistry for the detection and quantification of various substances. For instance, the heterocyclic aromatic amine, PhIP, has been analyzed in biological matrices, foodstuff, and beverages using techniques that could also apply to similar compounds. This demonstrates the utility of such structures in developing sensitive and selective analytical methods (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Heterocyclic Chemistry and Drug Synthesis

In heterocyclic chemistry, the structural motifs similar to this compound are foundational in synthesizing various biologically active compounds. Research into arylmethylidene derivatives of 3H-furan-2-ones with C- and N-nucleophiles has systematized data on producing a wide range of compounds, including amides and heterocyclic compounds, which are crucial in developing new pharmaceuticals and materials (Kamneva, Anis’kova, & Egorova, 2018).

Mechanism of Action

Mode of Action

Related compounds, like pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it affects the electron transport chain in the mitochondria .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that it leads to cell death by disrupting energy production .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which include this compound, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds .

properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJCFHMVIPNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721318 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1192356-25-4 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)